Product packaging for 4,5-Dihydro-5-propyl-1H-pyrazole(Cat. No.:CAS No. 75011-90-4)

4,5-Dihydro-5-propyl-1H-pyrazole

Cat. No.: B13651726
CAS No.: 75011-90-4
M. Wt: 112.17 g/mol
InChI Key: YJMMTFQSMKYWSB-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-propyl-1H-pyrazole, a member of the 2-pyrazoline family, is a nitrogen-containing heterocyclic compound that serves as an indispensable and versatile scaffold in medicinal chemistry and drug discovery research . This specific derivative features a propyl substituent, offering researchers a building block to explore the impact of lipophilic side chains on biological activity and physicochemical properties. The 4,5-dihydro-1H-pyrazole core is a privileged structure known to confer a broad spectrum of pharmacological activities, making it a key intermediate in the development of novel therapeutic agents . Research into analogous compounds has demonstrated significant potential in diverse areas, including acting as cannabinoid CB1 receptor antagonists, which are investigated for metabolic disorders , and as selective inhibitors of neuronal and inducible nitric oxide synthase (nNOS/iNOS), relevant for neurological and inflammatory conditions . The structure is a classical example of an intramolecular charge transfer (ICT) compound and is known to exhibit strong blue fluorescence in solution, which can be utilized in the development of fluorescent probes and sensors . The synthesis of 4,5-dihydro-1H-pyrazoles is typically achieved through the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines . Please note that specific pharmacological data (IC50, Ki, etc.), solubility, stability, and detailed handling instructions for this exact 5-propyl derivative require further experimental characterization. This product is intended for research purposes by qualified laboratory personnel only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B13651726 4,5-Dihydro-5-propyl-1H-pyrazole CAS No. 75011-90-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75011-90-4

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

5-propyl-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C6H12N2/c1-2-3-6-4-5-7-8-6/h5-6,8H,2-4H2,1H3

InChI Key

YJMMTFQSMKYWSB-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC=NN1

Origin of Product

United States

Synthetic Methodologies for 4,5 Dihydro 5 Propyl 1h Pyrazole and Its Derivatives

Classical Cyclocondensation Routes for 4,5-Dihydro-1H-pyrazoles

The most traditional and widely employed method for synthesizing 4,5-dihydro-1H-pyrazoles involves the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine (B178648) derivative. researchgate.net This approach remains a cornerstone of pyrazoline synthesis due to its simplicity and the ready availability of starting materials.

Reaction of α,β-Unsaturated Ketones (Chalcones) with Hydrazine Derivatives

A primary example of classical cyclocondensation is the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine and its derivatives. thepharmajournal.com This reaction proceeds through an initial Michael addition of the hydrazine to the β-carbon of the unsaturated ketone, followed by an intramolecular cyclization and dehydration to afford the 4,5-dihydropyrazole ring. rsc.org The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be performed with or without a catalyst. thepharmajournal.commdpi.com The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole (B372694) ring. thepharmajournal.com

For instance, the reaction of a chalcone (B49325) with hydrazine hydrate (B1144303) in ethanol or glacial acetic acid leads to the formation of the corresponding 1-unsubstituted or 1-acetyl-4,5-dihydropyrazole, respectively. thepharmajournal.comrsc.org Similarly, reacting chalcones with phenylhydrazine (B124118) yields 1-phenyl-4,5-dihydropyrazoles. thepharmajournal.com The versatility of this method is demonstrated by the successful synthesis of various substituted dihydropyrazoles by modifying the substituents on both the chalcone and the hydrazine starting materials. researchgate.net

Table 1: Examples of Classical Cyclocondensation for Dihydropyrazole Synthesis

Chalcone DerivativeHydrazine DerivativeProductReference
1-(Aryl)-3-(thiophen-2-yl)prop-2-en-1-oneHydrazine hydrate5-(Aryl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole rsc.org
1-(Aryl)-3-(thiophen-2-yl)prop-2-en-1-onePhenylhydrazine1-Phenyl-5-(aryl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole rsc.org
3-Acetyl-2,5-dichlorothiophene derived chalconesHydrazine/Aryl hydrazines3-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-5-(naphthalen-1 or 2-yl)-1H-pyrazole derivatives researchgate.net
Substituted acetophenone (B1666503) and benzaldehyde (B42025) derived chalconesHydrazine hydrate/Phenyl hydrazineSubstituted 4,5-dihydro-1H-pyrazoles thepharmajournal.com

This table is for illustrative purposes and does not represent an exhaustive list.

Variations with Diverse Aldehydes and Ketones

The classical cyclocondensation approach is not limited to chalcones. A wide variety of α,β-unsaturated aldehydes and ketones can be utilized as the three-carbon building block. researchgate.net The reaction of these substrates with hydrazines provides a general and efficient route to a diverse range of 4,5-dihydropyrazoles. The specific nature of the aldehyde or ketone will determine the substitution pattern at positions 4 and 5 of the resulting pyrazoline ring.

Furthermore, the Knorr synthesis, a classic method for pyrazole formation, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov While this typically leads to aromatic pyrazoles, variations of this reaction can be adapted for the synthesis of dihydropyrazoles.

Modern Catalytic Approaches in Dihydropyrazole Synthesis

While classical methods are robust, modern organic synthesis has seen the development of more sophisticated catalytic approaches that offer improved efficiency, milder reaction conditions, and broader functional group tolerance. rsc.org

Palladium-Catalyzed Carboamination Reactions

A notable modern approach is the palladium-catalyzed carboamination of alkenyl hydrazones. rsc.org This method involves the reaction of β,γ-unsaturated hydrazones with alkenyl or aryl halides in the presence of a palladium catalyst. rsc.org The reaction proceeds through a sequence of oxidative addition, migratory insertion, and reductive elimination, ultimately forming the dihydropyrazole ring with good yields and tolerance for various functional groups. rsc.org This strategy provides a practical and efficient route to a wide array of functionalized dihydropyrazoles under mild conditions. rsc.org

Metal-Free and Organocatalytic Methodologies

In a move towards more sustainable and environmentally friendly synthetic methods, metal-free and organocatalytic approaches for dihydropyrazole synthesis have emerged. These methods avoid the use of potentially toxic and expensive heavy metals. Organocatalysis, in particular, has gained significant attention. For instance, cinchona-derived primary amines have been used as catalysts in the enantioselective synthesis of 2-pyrazolines from β-substituted enones and hydrazines. researchgate.net This approach allows for the stereocontrolled synthesis of chiral dihydropyrazoles.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all the reactants, have become a powerful tool in heterocyclic synthesis. beilstein-journals.orgnih.gov MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. beilstein-journals.orgnih.gov

Several MCR strategies have been developed for the synthesis of the dihydropyrazole scaffold. These reactions often involve the in situ generation of the necessary reactive intermediates. For example, a pseudo-five-component reaction involving α,β-unsaturated ketones embedded in a chromene system with hydrazine in boiling acetic acid has been reported to yield complex pyrazolyl-2-pyrazolines. beilstein-journals.orgnih.gov Another example is the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate, which can be catalyzed by various catalysts, including ionic liquids, to produce highly functionalized pyrano[2,3-c]pyrazoles. mdpi.com

Table 2: Comparison of Synthetic Methodologies

Synthetic ApproachAdvantagesDisadvantages
Classical Cyclocondensation Simple, readily available starting materials, well-established. researchgate.netOften requires harsh conditions, may lead to mixtures of regioisomers. researchgate.net
Palladium-Catalyzed Carboamination Mild reaction conditions, broad substrate scope, good functional group tolerance. rsc.orgRequires a metal catalyst, which can be expensive and needs to be removed from the final product. rsc.org
Metal-Free and Organocatalysis Environmentally friendly, avoids heavy metal contamination, potential for enantioselectivity. researchgate.netCatalyst development can be challenging, may have a narrower substrate scope compared to metal-catalyzed reactions.
Multi-Component Reactions High efficiency, atom economy, rapid generation of molecular diversity. beilstein-journals.orgnih.govReaction optimization can be complex, sometimes leading to side products. beilstein-journals.orgnih.gov

Stereoselective and Regioselective Synthesis of 4,5-Dihydro-5-propyl-1H-pyrazole Analogs

The synthesis of substituted pyrazolines often raises issues of regioselectivity and stereoselectivity, which are crucial for determining the final structure and properties of the molecule.

Regioselective Synthesis: Regioselectivity in pyrazoline synthesis typically arises when using unsymmetrically substituted starting materials, such as non-symmetrical 1,3-diketones or α,β-unsaturated ketones, with substituted hydrazines. organic-chemistry.orgorganic-chemistry.org The reaction can potentially yield two different regioisomers. For the synthesis of a 5-substituted pyrazoline like This compound , regiocontrol is paramount. The standard synthesis involves the reaction of an α,β-unsaturated ketone with hydrazine. To obtain the desired 5-propyl isomer, one would start with an enone where the propyl group is at the β-position relative to the carbonyl group (e.g., hex-3-en-2-one or 1-phenylhex-1-en-3-one). The nucleophilic attack of the hydrazine's NH₂ group typically occurs at the β-carbon, followed by intramolecular cyclization and dehydration, leading to the 5-substituted pyrazoline.

Control over regioselectivity can be achieved by carefully choosing the reaction conditions. For example, the condensation of 1,3-diketones with arylhydrazines shows high regioselectivity when conducted in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), as opposed to protic solvents like ethanol. organic-chemistry.org Similarly, copper(I)-catalyzed reactions of hydrazonyl chlorides with homopropargylic alcohols have been developed for the regioselective synthesis of 5-substituted pyrazoles. thieme.de A regioselective route to 5-substituted pyrazoline-3-phosphonic esters has also been achieved via 1,3-dipolar cycloaddition of a nitrile imine to monosubstituted alkenes. unimi.it

Stereoselective Synthesis: In this compound, the carbon atom at position 5 is a stereocenter. Therefore, the synthesis can lead to a racemic mixture of two enantiomers. The development of stereoselective synthetic methods is important for accessing enantiomerically pure compounds. Research has been conducted on the stereoselective synthesis of pyrazoline analogs. For instance, novel isosteviol-fused pyrazoline derivatives have been synthesized stereoselectively via intramolecular 1,3-dipolar cycloaddition. nih.gov While specific methods for the stereoselective synthesis of this compound are not extensively documented, general principles of asymmetric synthesis, such as the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials, would be applicable.

Synthesis TypeTarget/AnalogMethodKey FindingsReference(s)
Regioselective 1-Aryl-3,4,5-substituted pyrazolesCondensation of 1,3-diketones with arylhydrazinesHigh regioselectivity achieved in aprotic solvents (DMAc) organic-chemistry.org
Regioselective 5-Substituted pyrazolesCopper(I)-catalyzed reaction of hydrazonyl chlorides with homopropargylic alcoholsEfficient method for obtaining 5-hydroxyethyl-substituted pyrazoles thieme.de
Regioselective 5-Substituted pyrazoline-3-phosphonates1,3-Dipolar cycloaddition of nitrile imines to alkenesProvides a regioselective route to these specific analogs unimi.it
Stereoselective Isosteviol-fused pyrazolinesIntramolecular 1,3-dipolar cycloadditionFacile and stereoselective synthesis confirmed by X-ray analysis nih.gov

Chemical Reactivity and Transformation Mechanisms of 4,5 Dihydro 5 Propyl 1h Pyrazole

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole (B372694) Ring System

Direct electrophilic or nucleophilic aromatic substitution on the 4,5-dihydro-5-propyl-1H-pyrazole ring is not a feasible reaction. The dihydropyrazole ring is not aromatic and therefore does not undergo typical aromatic substitution reactions. wikipedia.orglibretexts.org However, the fully aromatized pyrazole ring, which can be formed from the dihydropyrazole through oxidation, is susceptible to these reactions. researchgate.netnih.gov

Once oxidized to 5-propyl-1H-pyrazole, the resulting aromatic ring can undergo electrophilic substitution. The position of substitution is directed by the existing substituents on the ring. Generally, halogenation of pyrazoles occurs at the C4 position. researchgate.net For nucleophilic aromatic substitution to occur, the aromatic ring must be rendered electron-poor, a condition typically achieved by the presence of strong electron-withdrawing groups, such as nitro groups, at positions ortho or para to a leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism involving a negatively charged intermediate. masterorganicchemistry.com The stability of this intermediate is crucial, and it is significantly stabilized by electron-withdrawing groups at the ortho or para positions. libretexts.org

Reduction and Oxidation Reactions of the Dihydropyrazole Moiety

The dihydropyrazole moiety is readily susceptible to both reduction and oxidation, leading to the formation of pyrazolidines and pyrazoles, respectively.

Reduction: The C=N double bond in this compound can be reduced to a single bond, yielding the corresponding 5-propylpyrazolidine. This transformation can be achieved using various reducing agents. For instance, dihydropyridazinones, which are structurally related to dihydropyrazoles, are smoothly reduced to their tetrahydropyridazinone counterparts by hydrogenation over a platinum catalyst. rsc.org

Oxidation: The oxidation of the dihydropyrazole ring to the aromatic pyrazole is a common and important transformation. This aromatization can be accomplished using a variety of oxidizing agents. researchgate.netnih.gov Manganese dioxide (MnO2) is a frequently used reagent for this purpose. nih.govosti.govmdpi.com Other oxidizing agents that have been successfully employed for the oxidation of dihydropyrazoles include tetrabutylammonium (B224687) peroxydisulfate (B1198043) and singlet oxygen. researchgate.net The rate of photooxidation of 2-pyrazolines can be influenced by substituents, with electron-donating groups generally increasing the reaction rate. researchgate.net

Reaction Type Reagent/Condition Product
ReductionH2, Pt5-propylpyrazolidine
OxidationMnO25-propyl-1H-pyrazole
OxidationTetrabutylammonium peroxydisulfate5-propyl-1H-pyrazole
OxidationSinglet Oxygen (1O2)5-propyl-1H-pyrazole

Halogenation and Other Functionalization Reactions of the 4,5-Dihydro-1H-pyrazole Nucleus

Direct halogenation of the 4,5-dihydro-1H-pyrazole nucleus can be challenging due to the reactivity of the ring. However, functionalization can be achieved through various strategies. Halogenated pyrazolines have been synthesized and studied for their biological activities. mdpi.com For instance, halogen substitutions on a phenyl ring at the C5 position of the pyrazoline have shown potent inhibitory activity against monoamine oxidase-B (MAO-B). mdpi.com

The synthesis of halogenated pyrazolines often involves the use of halogenated starting materials. For example, the reaction of chalcones with hydrazine (B178648) can lead to the formation of dihydropyrazoles, and if the chalcone (B49325) precursor is halogenated, the resulting dihydropyrazole will also bear a halogen substituent. mdpi.com

Derivatization Strategies of the Propyl Side Chain

The propyl side chain at the C5 position of this compound offers a site for further chemical modification. Standard alkane functionalization reactions can be employed, although these may require harsh conditions that could affect the integrity of the dihydropyrazole ring.

A more common approach is to introduce functional groups into the side chain during the synthesis of the dihydropyrazole itself. For example, by starting with a precursor that already contains a functionalized propyl group, a variety of derivatives can be prepared.

N-Substitution and Acylation Reactions of the 1H-pyrazole Nitrogen

The nitrogen atom at the 1-position of the dihydropyrazole ring is a nucleophilic center and can readily undergo substitution and acylation reactions.

N-Substitution: The N-H proton can be removed by a base, and the resulting anion can react with various electrophiles to introduce a substituent at the N1 position. This is a common strategy in the synthesis of diverse dihydropyrazole derivatives. osti.govnih.gov

N-Acylation: The N1 nitrogen can be acylated using acylating agents such as acid chlorides or anhydrides. osti.govnih.gov This reaction introduces an acyl group onto the nitrogen atom, which can influence the electronic properties and biological activity of the molecule. For example, N-acylated dihydropyrazoles have been investigated as potent and selective kinase inhibitors. osti.govnih.gov The acylation of N-heteroarenes is a widely used strategy in medicinal chemistry. mdpi.com

Reaction Reagent Product
N-SubstitutionAlkyl halide (after deprotonation)N1-Alkyl-4,5-dihydro-5-propyl-1H-pyrazole
N-AcylationAcid chlorideN1-Acyl-4,5-dihydro-5-propyl-1H-pyrazole
N-AcylationAnhydrideN1-Acyl-4,5-dihydro-5-propyl-1H-pyrazole

Ring-Opening and Ring-Closing Reactions of Dihydropyrazoles

Ring-Opening Reactions: The dihydropyrazole ring can undergo ring-opening reactions under certain conditions. For example, the reaction of 1,4-dinitropyrazole with primary amines can lead to ring opening. uow.edu.au Similarly, ring-opening reactions of 2-aryl-3,4-dihydropyrans with nucleophiles have been reported, suggesting that similar transformations could be possible for dihydropyrazoles. cas.cnrsc.org Theoretical studies have also been conducted to understand the reactivity of ring-opening reactions in other heterocyclic systems like tetrahydrofuran. nih.gov

Ring-Closing Reactions: The synthesis of the 4,5-dihydropyrazole ring itself is a ring-closing reaction. wikipedia.org A common method for the synthesis of 4,5-dihydropyrazoles is the cyclization of α,β-unsaturated aldehydes or ketones with hydrazine. osti.gov Another approach involves the intramolecular substitution of a suitable leaving group by a nitrogen nucleophile. researchgate.net The stereochemistry of these ring-closing reactions can often be controlled. researchgate.net Baldwin's rules provide a framework for predicting the feasibility of various ring-closing reactions based on the geometry of the transition state. libretexts.org Ring-closing metathesis is another powerful tool for the synthesis of cyclic compounds, including those containing nitrogen heterocycles. youtube.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,5 Dihydro 5 Propyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4,5-Dihydro-5-propyl-1H-pyrazole, a combination of one- and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

Proton (¹H) NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound provides critical information about the arrangement of protons within the molecule. The pyrazoline ring protons typically exhibit a characteristic ABX spin system, appearing as distinct multiplets. researchgate.net The protons of the methylene (B1212753) group at position 4 (Ha and Hb) and the methine proton at position 5 (Hx) resonate as doublet of doublets due to their coupling with each other. researchgate.net

In a typical ¹H NMR spectrum of a 4,5-dihydropyrazole derivative, the pyrazoline protons at positions 4 and 5 show characteristic signals. For instance, in related structures, these protons appear as three double doublets in the regions of 3.24–3.28, 3.98–3.99, and 5.54–3.54 ppm. nih.gov The propyl group attached at the C5 position will display signals corresponding to the methyl, methylene, and methine protons, with chemical shifts and splitting patterns dictated by their neighboring protons. The NH proton of the pyrazole (B372694) ring typically appears as a broad singlet.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (CH) ~4.5-4.8 m -
H-4 (CH₂) ~3.0-3.5 m -
H-3 (CH₂) ~2.5-2.8 t -
Propyl-CH₂ ~1.3-1.6 m -
Propyl-CH₂ ~1.2-1.4 m -
Propyl-CH₃ ~0.9 t ~7.0
N-H Variable br s -

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy, including DEPT, HSQC, and HMBC Experiments

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The complete assignment of carbon resonances for 4,5-dihydro-1H-pyrazole derivatives is often achieved through the combined use of one- and two-dimensional NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.govresearchgate.net

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. The C=N carbon (C3) will appear downfield, typically in the range of 150-160 ppm. The C5 carbon, bearing the propyl group, and the C4 methylene carbon will have characteristic shifts in the aliphatic region.

DEPT: DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, simplifying the assignment of the carbon signals.

HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

Table 2: Expected ¹³C NMR and 2D NMR Correlation Data for this compound

Carbon Assignment Expected ¹³C Shift (δ, ppm) DEPT-135 Phase Key HMBC Correlations (from Protons)
C-3 (C=N) ~155-160 - H-4, NH
C-5 (CH) ~60-70 + H-4, Propyl-CH₂, NH
C-4 (CH₂) ~40-50 - H-5, H-3
Propyl-CH₂ ~30-40 - H-5, Propyl-CH₃
Propyl-CH₂ ~18-25 - Propyl-CH₃
Propyl-CH₃ ~10-15 + Propyl-CH₂

Note: This is a hypothetical data table. The exact chemical shifts are dependent on the specific experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment

For chiral molecules like this compound, which has a stereocenter at the C5 position, advanced NMR techniques can be employed to determine the stereochemistry. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) can provide information about the spatial proximity of atoms. By observing NOE correlations between the protons on the stereocenter and other protons in the molecule, the relative stereochemistry can often be deduced. In some cases, the use of chiral solvating agents or the synthesis of diastereomeric derivatives can also aid in the stereochemical assignment by NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound and for its initial identification. nih.gov The gas chromatogram will indicate the presence of any impurities, while the mass spectrum of the main peak will provide the molecular ion and a characteristic fragmentation pattern. The molecular ion peak (M+) for C₆H₁₂N₂ is expected at m/z 112. nih.gov A common fragmentation pattern for pyrazolines involves the loss of small, stable molecules.

Table 3: GC-MS Data for this compound

Ion m/z Relative Intensity Possible Fragment
[M]⁺ 112 Moderate Molecular Ion
[M-C₃H₇]⁺ 69 High Loss of propyl radical
[M-N₂H]⁺ 83 Low Loss of diazene

Source: Based on data for similar pyrazoline structures. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Fragmentation Pathway Analysis

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for studying the fragmentation pathways of molecules. nih.gov By inducing fragmentation of the protonated molecule [M+H]⁺ in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), detailed structural information can be obtained. The fragmentation of pyrazoline derivatives is often influenced by the substituents on the ring. researchgate.net The analysis of these fragmentation pathways provides further confirmation of the compound's structure. Common fragmentation pathways for protonated pyrazolines can involve ring cleavage and loss of the substituent groups. researchgate.netmiamioh.edu

Table 4: List of Chemical Compounds

Compound Name
This compound

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. In the context of this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of the N-H group, C-H bonds of the propyl chain and the pyrazoline ring, and the C=N and N-N bonds of the heterocyclic core.

Key expected IR absorption bands for this compound are detailed in the table below. The N-H stretching vibration is typically observed as a broad band in the region of 3300-3500 cm⁻¹, while the C-H stretching vibrations of the alkyl groups appear just below 3000 cm⁻¹. The C=N stretching of the pyrazoline ring is a crucial indicator, generally found in the 1600-1650 cm⁻¹ region. Bending vibrations for N-H and C-H provide further structural confirmation in the fingerprint region of the spectrum. For instance, a study on related 4,5-dihydropyrazole derivatives showed characteristic C-H and C=O stretching vibrations. researchgate.net Another investigation on pyrazole derivatives highlighted pyrazole ring deformations observed experimentally and theoretically. derpharmachemica.com

Raman Spectroscopy , being complementary to IR, is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be advantageous in identifying the N-N and C-C backbone vibrations of the pyrazoline ring. The symmetric stretching of the C-C bonds in the propyl group would also be more prominent in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Notes
N-H Stretch3300 - 3500 (broad)3300 - 3500 (weak)The broadness in IR is due to hydrogen bonding.
C-H Stretch (Aliphatic)2850 - 29602850 - 2960From the propyl group and the pyrazoline ring.
C=N Stretch1600 - 16501600 - 1650 (strong)Characteristic of the pyrazoline ring.
N-H Bend1550 - 1650Often overlaps with the C=N stretch in IR.
CH₂ Bend (Scissoring)1450 - 14701450 - 1470From the propyl group and pyrazoline ring.
N-N StretchWeak or absentStrongA key advantage of Raman for this moiety.
Pyrazole Ring Deformations600 - 1000600 - 1000Complex vibrations in the fingerprint region. derpharmachemica.com

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the chromophore responsible for UV absorption is the C=N-N moiety within the pyrazoline ring. The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO).

The UV-Vis spectrum of this compound is expected to show a characteristic absorption maximum (λ_max) corresponding to the π → π* transition of the C=N bond. The position of this absorption is influenced by the solvent polarity. In a study of a similar 4,5-dihydro-1H-pyrazole derivative, the λ_max was observed around 300 nm. researchgate.net Research on other pyrazoline derivatives has also reported absorption maxima in the UV region, with shifts observed depending on the substituents and the solvent used. materialsciencejournal.orgphyschemres.org

Interactive Data Table: Expected UV-Visible Absorption Data for this compound

Electronic TransitionExpected λ_max (nm)SolventNotes
π → π280 - 320Ethanol (B145695)The primary electronic transition of the pyrazoline chromophore.
n → π~350 - 400HexaneA weaker, often less distinct absorption at longer wavelengths.

The study of solvent effects (solvatochromism) can provide further insights into the nature of the electronic transitions. A bathochromic (red) shift to longer wavelengths with increasing solvent polarity would suggest a π → π* transition.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Although a specific crystal structure for this compound is not publicly available, the expected structural features can be inferred from studies on related pyrazole and pyrazoline derivatives. nih.govnih.govmdpi.comtandfonline.com

A crystallographic study of this compound would be expected to reveal:

Molecular Geometry: The five-membered pyrazoline ring would likely adopt a non-planar, envelope or twisted conformation. The propyl group at the C5 position would have specific bond lengths and angles.

Bond Lengths and Angles: The C=N double bond would be shorter than the C-N and N-N single bonds within the ring. The bond angles would reflect the sp² and sp³ hybridization of the ring atoms.

Intermolecular Interactions: In the solid state, molecules of this compound would likely be linked by intermolecular hydrogen bonds involving the N-H group as a donor and the sp² nitrogen atom of an adjacent molecule as an acceptor. These interactions dictate the crystal packing. nih.gov

Interactive Data Table: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/SystemNotes
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules.
Space GroupP2₁/c or P-1Frequently observed for centrosymmetric packing.
C=N Bond Length~1.28 ÅShorter than a C-N single bond (~1.47 Å). researchgate.net
N-N Bond Length~1.38 ÅTypical for pyrazoline rings.
N-H···N Hydrogen Bond Distance~2.9 - 3.2 ÅIndicative of intermolecular hydrogen bonding. mdpi.com

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

Chromatographic methods are essential for the separation, purification, and quantification of this compound, particularly from reaction mixtures or for purity assessment. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.gov

The separation of this compound by HPLC would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at the λ_max of the compound.

For the separation of potential enantiomers, if the synthesis results in a racemic mixture, chiral HPLC would be necessary. This employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for separating pyrazoline enantiomers. nih.gov The choice of mobile phase, whether normal-phase (e.g., hexane/isopropanol) or polar organic mode, can significantly impact the resolution of the enantiomers. nih.gov

Interactive Data Table: General HPLC Parameters for the Analysis of this compound

ParameterTypical ConditionsNotes
Reversed-Phase HPLC (Purity)
ColumnC18, 4.6 x 250 mm, 5 µmA standard column for a wide range of organic molecules.
Mobile PhaseAcetonitrile:Water (gradient or isocratic)The ratio is optimized for desired retention and separation.
Flow Rate1.0 mL/minA typical analytical flow rate.
DetectionUV at λ_max (~290 nm)For sensitive and specific detection.
Chiral HPLC (Enantioseparation)
ColumnPolysaccharide-based CSP (e.g., Lux Cellulose-2)Known to be effective for pyrazoline enantiomers. nih.gov
Mobile PhaseHexane:Isopropanol or pure AcetonitrileThe choice depends on the specific CSP and analyte. nih.gov
Flow Rate0.5 - 1.0 mL/minAdjusted to optimize resolution and analysis time.
DetectionUV at λ_max (~290 nm)

The development of a specific HPLC method would require experimental optimization of these parameters to achieve the desired separation efficiency and analysis time.

Computational and Theoretical Investigations of 4,5 Dihydro 5 Propyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to view the molecular world. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular structures and properties. For a molecule like 4,5-dihydro-5-propyl-1H-pyrazole, these calculations can predict its three-dimensional shape, the distribution of electrons within it, and its likely behavior in chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. researchgate.netderpharmachemica.com This process minimizes the energy of the molecule to find its equilibrium structure, providing precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to analyze the electronic structure. This includes the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. Studies on similar pyrazole (B372694) derivatives have demonstrated that DFT is a reliable method for elucidating their molecular and electronic properties. derpharmachemica.com

Table 1: Representative Geometric Parameters for a Dihydropyrazole Ring (Based on DFT Calculations for similar structures)

ParameterTypical Value
C3-N2 Bond Length (Å)~1.29
N1-N2 Bond Length (Å)~1.46
C4-C5 Bond Length (Å)~1.54
C3-N2-N1 Bond Angle (°)~110-112
N1-C5-C4 Bond Angle (°)~102-104

Note: These values are illustrative and based on published data for substituted 4,5-dihydropyrazole derivatives. The actual values for this compound would require specific calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the electronic absorption spectra of a molecule by calculating the energies of its electronic excited states. researchgate.net The results from TD-DFT calculations, such as the maximum absorption wavelength (λmax), are valuable for interpreting experimental UV-Vis spectra and understanding the nature of electronic transitions within the molecule. For instance, TD-DFT can identify whether an electronic transition is primarily localized on the pyrazoline ring or involves the propyl substituent. researchgate.net

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is a workhorse of modern computational chemistry, other methods also find application. Ab initio methods, such as Hartree-Fock (HF), are based entirely on first principles without empirical parameterization. nih.gov Though often less accurate than DFT for a given computational cost, they can provide a valuable baseline for comparison. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. These can be useful for initial, rapid screening of molecular properties before undertaking more computationally intensive studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms and the C=N bond of the pyrazoline ring, while the LUMO would likely be distributed over the same π-system. The propyl group, being an alkyl substituent, would have a minor electronic influence compared to more strongly electron-donating or -withdrawing groups.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Dihydropyrazole Derivative

ParameterRepresentative Value (eV)
HOMO Energy~ -6.0 to -6.5
LUMO Energy~ -1.5 to -2.0
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0

Note: These values are illustrative and based on published DFT calculations for various dihydropyrazole derivatives. researchgate.netirjweb.com The precise values for this compound would depend on the specific computational method and basis set used.

Analysis of Charge Distribution and Electrostatic Potential Maps (MEP)

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow regions are generally neutral.

For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atom of the C=N bond, due to the presence of its lone pair of electrons. researchgate.net This region would be the primary site for protonation and interaction with electrophiles. The hydrogen atom attached to the N1 nitrogen would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The propyl group and the CH2 groups of the ring would be expected to be relatively neutral.

Tautomerism and Conformational Preferences of Dihydropyrazoles

Dihydropyrazoles, also known as pyrazolines, can exist in different tautomeric forms depending on the position of the double bond and the proton on the nitrogen atom. The most common forms are Δ¹-pyrazolines (4,5-dihydro-3H-pyrazoles), Δ²-pyrazolines (4,5-dihydro-1H-pyrazoles), and Δ³-pyrazolines (2,3-dihydro-1H-pyrazoles). Computational studies have shown that for unsubstituted and alkyl-substituted pyrazolines, the Δ²-pyrazoline tautomer, which is the named form of this compound, is generally the most stable. researchgate.net The Δ³-pyrazoline tautomer is significantly less stable. researchgate.net

In addition to tautomerism, the non-planar nature of the dihydropyrazole ring leads to the possibility of different conformations. The five-membered ring can adopt various puckered conformations, such as an envelope or twisted form. The presence of the propyl group at the C5 position will influence the preferred conformation to minimize steric interactions. The propyl group itself has rotational freedom around its C-C bonds, leading to multiple possible conformers. Computational studies are essential to determine the relative energies of these conformers and thus the most likely shape of the molecule at a given temperature. The specific conformational preferences are influenced by a delicate balance of steric hindrance and subtle electronic effects. nih.gov

Reaction Pathway Energetics and Transition State Studies

The synthesis of 4,5-dihydropyrazoles, commonly known as 2-pyrazolines, is often achieved through the [3+2] cycloaddition reaction between a 1,3-dipole, such as a nitrilimine or diazomethane (B1218177), and a suitable dipolarophile, typically an alkene. Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms, regioselectivity, and energy landscapes of these reactions.

A prevalent synthetic route to 5-substituted pyrazolines involves the reaction of a diazoalkane with an alkene. For the formation of this compound, a plausible pathway is the reaction of diazomethane with 1-pentene. Theoretical studies on analogous 1,3-dipolar cycloaddition reactions have elucidated the energetics of the reaction pathway. mdpi.comresearchgate.net These reactions are typically concerted, proceeding through a single transition state.

Computational analysis, often employing methods like B3LYP with a 6-311G(d,p) basis set, can map the potential energy surface of the reaction. researchgate.neteurjchem.com The key energetic parameters determined from such studies include the activation energy (ΔE‡) and the reaction energy (ΔErxn).

Table 1: Calculated Energetic Parameters for the [3+2] Cycloaddition of Diazomethane and 1-Pentene

ParameterCalculated Value (kcal/mol)Description
ΔE‡ (Activation Energy)12-18The energy barrier that must be overcome for the reaction to proceed. The value is typical for a concerted [3+2] cycloaddition.
ΔErxn (Reaction Energy)-35 to -45The overall energy change of the reaction, indicating a highly exothermic and thermodynamically favorable process.
Transition State GeometryAsynchronousThe transition state is characterized by the asynchronous formation of the two new C-N and C-C sigma bonds. The C-N bond is typically more advanced in its formation than the C-C bond.

Note: The data in this table are representative values based on computational studies of similar 1,3-dipolar cycloaddition reactions and are intended to illustrate the expected energetic profile for the formation of this compound. Actual values would require a specific computational study on this exact reaction.

The transition state for this type of cycloaddition is of significant interest. Theoretical calculations reveal that the transition state is often asynchronous, meaning that the two new bonds are not formed to the same extent at the point of highest energy. Molecular Electron Density Theory (MEDT) can be employed to analyze the flow of electron density and understand the bonding changes along the reaction coordinate. mdpi.com Such analyses help in explaining the high regioselectivity observed in these reactions, where the substituent (the propyl group in this case) is preferentially located at the 5-position of the pyrazoline ring.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., GIAO for NMR)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for the calculation of NMR chemical shifts. rsc.orgresearchgate.netresearchgate.net This method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the geometry would first be optimized, usually at a DFT level of theory such as B3LYP/6-31G(d,p). researchgate.net Following optimization, a GIAO-DFT calculation is performed to obtain the isotropic shielding values for each carbon and hydrogen atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-~155
C4~2.5 - 3.0 (diastereotopic)~45
C5~3.5 - 4.0~65
Propyl-CH₂~1.4 - 1.6 (diastereotopic)~35
Propyl-CH₂~1.3 - 1.5~20
Propyl-CH₃~0.9~14
N1-H~5.0 - 6.0-
C3-H~6.5 - 7.0-

Note: These predicted chemical shifts are illustrative and based on GIAO calculations for similar pyrazoline structures. The exact values can vary depending on the level of theory, basis set, and solvent effects included in the calculation. Experimental verification is necessary for confirmation.

The predicted chemical shifts reflect the electronic environment of each nucleus. For instance, the C3 carbon, being part of an imine-like C=N bond, is significantly deshielded and appears at a high chemical shift. The C5 carbon, being attached to two nitrogen atoms and the propyl group, is also deshielded. The diastereotopic nature of the protons on C4 and the adjacent methylene (B1212753) group of the propyl chain is a key feature that would be expected in the ¹H NMR spectrum, arising from the chiral center at C5. Computational methods can predict these subtle differences. researchgate.net

Applications and Design Principles in Organic Synthesis and Chemical Biology

4,5-Dihydro-5-propyl-1H-pyrazole as a Versatile Synthetic Intermediate

The reactivity of the dihydropyrazole ring system makes it an attractive starting material for the synthesis of various heterocyclic compounds. The presence of two adjacent nitrogen atoms and a saturated carbon center provides multiple sites for chemical modification, enabling its transformation into both fused heterocyclic systems and aromatic pyrazoles.

Building Blocks for Fused Heterocyclic Systems

The 4,5-dihydropyrazole core is a key precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems, which are prevalent in many biologically active compounds. Two notable examples are pyrazolo[3,4-b]pyridines and pyrazolo[4,3-h]quinazolines.

Pyrazolo[3,4-b]pyridines: These fused heterocycles are of significant interest due to their presence in molecules with anticancer, antimalarial, and antienteroviral properties. nih.gov The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the cyclization of 5-aminopyrazole derivatives with various reagents. nih.govmdpi.commdpi.comnih.gov For instance, the reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄ has been shown to yield pyrazolo[3,4-b]pyridines. mdpi.com While direct use of this compound in this context is less documented, its derivatives, particularly those with an amino group at the 5-position, can serve as crucial intermediates. A general strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com

Starting MaterialsReagents/ConditionsFused HeterocycleReference
5-amino-1-phenyl-pyrazole and α,β-unsaturated ketonesZrCl₄, EtOH/DMF, 95 °CPyrazolo[3,4-b]pyridines mdpi.com
5-aminopyrazoles and alkynyl aldehydesSilver, iodine, or NBSHalogenated and non-halogenated pyrazolo[3,4-b]pyridines nih.gov
1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketonesGlacial Acetic AcidN-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines mdpi.com

Pyrazolo[4,3-h]quinazolines: This class of compounds has garnered attention for their potential as selective inhibitors of cyclin-dependent kinases (CDKs), which are key targets in cancer therapy. nih.gov Research has demonstrated the synthesis of a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as selective CDK4/6 inhibitors. nih.gov One study reported a derivative, compound 13n , which exhibited potent and selective inhibition of CDK4 and CDK6 with IC₅₀ values of 0.01 and 0.026 μM, respectively. nih.gov This highlights the utility of the dihydropyrazole scaffold in generating medicinally relevant fused systems. The synthesis of pyrazolo[4,3-c]quinolines has also been explored for their anti-inflammatory properties. nih.gov

Precursors for Aromatic Pyrazoles

The aromatization of 4,5-dihydropyrazoles, also known as 2-pyrazolines, is a fundamental transformation that leads to the formation of stable aromatic pyrazoles. benthamdirect.com This oxidative process can be achieved using a variety of reagents and conditions.

The oxidation of 1,3,5-trisubstituted 2-pyrazolines to their corresponding pyrazoles has been extensively studied. benthamdirect.comresearchgate.net Various oxidizing agents have been employed for this purpose, including tetrabutylammonium (B224687) peroxydisulfate (B1198043), which offers a clean and efficient method. researchgate.net Another approach involves the use of SiO₂-HNO₃, which can lead to both aromatization and regioselective nitration of the pyrazole (B372694) ring. researchgate.net Electrochemical methods have also been developed for the oxidative aromatization of pyrazolines, presenting a sustainable and green alternative. kit.edu The reaction mechanism often involves the removal of two hydrogen atoms from the dihydropyrazole ring, leading to the formation of a double bond and the aromatic pyrazole system. researchgate.net

Dihydropyrazole SubstrateOxidizing Agent/ConditionsProductReference
3,5-diaryl-1-phenyl-2-pyrazolinesTetrabutylammonium peroxydisulfate, acetonitrile (B52724)3,5-diaryl-1-phenyl-2-pyrazoles researchgate.net
1,3,5‐trisubstituted‐4,5‐dihydro‐1H‐pyrazolesSiO₂-HNO₃1,3,5‐trisubstituted pyrazoles researchgate.net
PyrazolinesElectrochemical oxidation, NaCl (redox mediator)Pyrazoles kit.edu

Ligand Design in Organometallic Chemistry and Catalysis

While the use of aromatic pyrazoles as ligands in organometallic chemistry is well-established, the application of 4,5-dihydropyrazole derivatives is an emerging area. scispace.com The presence of two nitrogen atoms in the dihydropyrazole ring provides potential coordination sites for metal ions. The conformational flexibility of the partially saturated ring, compared to the rigid aromatic pyrazole, can influence the geometry and reactivity of the resulting metal complexes. biologyinsights.com

The design of ligands based on the dihydropyrazole scaffold can be tailored by introducing various substituents at different positions of the ring. These modifications can modulate the electronic and steric properties of the ligand, thereby influencing the catalytic activity and selectivity of the corresponding metal complex. For instance, the introduction of bulky groups can create specific steric environments around the metal center, which can be advantageous in asymmetric catalysis. While specific examples of this compound as a ligand are not extensively documented, the general principles of ligand design suggest its potential in this field.

Structure-Mechanism Relationship Studies for Chemical Biology Applications

The 4,5-dihydropyrazole scaffold is a prominent feature in many compounds with diverse biological activities. Understanding the relationship between the structure of these molecules and their mechanism of action at a molecular level is crucial for the design of new and more effective therapeutic agents. Computational methods such as molecular docking and pharmacophore modeling are invaluable tools in these studies.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. wjbphs.comekb.eg This method provides insights into the binding mode and affinity of dihydropyrazole derivatives with various protein targets, including enzymes and receptors. nih.govnih.govacs.orgresearchgate.net

Studies have shown that dihydropyrazole derivatives can act as inhibitors of enzymes such as α-amylase and human mitotic kinesin Eg5. nih.govnih.gov Molecular docking simulations have revealed key interactions between the dihydropyrazole core and the amino acid residues in the active site of these proteins. For example, in the case of α-amylase inhibitors, docking studies have shown that dihydropyrazole derivatives can form hydrogen bonds and other non-covalent interactions with key residues like Arg195 and Glu233. nih.gov Similarly, for Eg5 inhibitors, docking has helped to understand the binding mode within the allosteric pocket of the enzyme. nih.gov

Protein TargetDihydropyrazole DerivativeKey Interactions Observed in DockingReference
Human Mitotic Kinesin Eg5Dihydropyrazole and dihydropyrrole derivativesInteractions with residues E116, E117, E118, R119 nih.gov
α-AmylaseSubstituted dihydropyrazolesHydrogen bond with Arg 337, arene-cation interactions with Arg 195 nih.gov
Estrogen Receptor Alpha (ERα)Pyrazoline benzenesulfonamide (B165840) derivativesHydrogen bonds with ARG394, GLU353, and LEU387 mdpi.com
PI3KQuinoline/naphthalene containing pyrazoline derivativesDocking scores comparable to known inhibitors rjraap.com

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. youtube.com This method is particularly useful when the three-dimensional structure of the target protein is unknown. youtube.com

For dihydropyrazole derivatives, pharmacophore models have been developed to guide the design of new compounds with enhanced potency and selectivity. nih.govnih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov By analyzing a series of active and inactive compounds, it is possible to generate a pharmacophore hypothesis that can be used to screen virtual libraries for new potential hits. For instance, a pharmacophore model for pyrazole-based COX-2 inhibitors was developed to identify the key chemical features necessary for selective inhibition. nih.gov This approach allows for the rational design of new dihydropyrazole analogues with improved pharmacological profiles.

Target ClassKey Pharmacophore FeaturesApplicationReference
COX-2 InhibitorsNot specified in abstractDesign of selective and potent inhibitors nih.gov
PDE4 InhibitorsOne hydrogen bond acceptor, two aromatic rings, two hydrophobic groupsDesign of novel molecules with better PDE4 inhibitory activity nih.gov
N-type calcium channel inhibitorsAromatic ring functionally equivalent to Tyr13 of ω-conotoxin GVIATo understand differences in inhibition among dihydropyridines (related scaffold) nih.gov

Investigation of Molecular Mechanisms of Interaction with Biological Targets (e.g., Enzyme Inhibition Pathways)

There is no specific information available in the reviewed scientific literature regarding the investigation of the molecular mechanisms of interaction of this compound with any biological targets. Studies on other 4,5-dihydropyrazole derivatives have explored their potential as inhibitors of enzymes such as neuronal nitric oxide synthase (nNOS), inducible nitric oxide synthase (iNOS), and receptor-interacting protein 1 (RIP1) kinase. These investigations typically involve the synthesis of a series of analogs with various substituents to establish structure-activity relationships. However, none of the accessed studies included this compound as a subject of their investigation or provided any data on its specific enzyme inhibition pathways.

In Silico ADMET Predictions (excluding experimental results and human data)

Similarly, no in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies specifically for this compound were found in the public domain. While computational studies are commonly employed to predict the pharmacokinetic and toxicological properties of new chemical entities, and such studies have been performed for other pyrazole and dihydropyrazole derivatives, the data for the title compound is absent. Therefore, no data tables or detailed research findings on its predicted ADMET profile can be presented.

Future Research Directions and Emerging Avenues for 4,5 Dihydro 1h Pyrazole Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of 4,5-dihydro-1H-pyrazoles has been a subject of extensive research, with the reaction between α,β-unsaturated carbonyl compounds (like chalcones) and hydrazines being a cornerstone method. chim.itsci-hub.se However, the drive for more efficient, sustainable, and diverse synthetic routes continues to fuel innovation.

Future efforts will likely focus on:

Catalytic Enantioselective Methods: While some enantioselective syntheses exist, the development of more general and highly efficient catalytic systems remains a key objective. Chiral acid catalysis, for instance, has shown promise in achieving high enantiomeric ratios for the synthesis of 2-pyrazolines. chim.it

Green Chemistry Approaches: The use of environmentally benign solvents like water, and catalysts such as sodium acetate-acetic acid aqueous solution, represents a move towards more sustainable synthesis. chim.it Future work will likely expand on the use of recyclable catalysts, such as mesoporous SiO2-Al2O3, and milder reaction conditions, including visible-light-mediated synthesis. researchgate.netjchemlett.com

Flow Chemistry: Continuous-flow procedures offer advantages in safety, scalability, and reproducibility, particularly for reactions involving hazardous reagents like diazomethane (B1218177), which can be used to generate 1-pyrazolines that isomerize to the more stable 2-pyrazolines. enamine.net

Multicomponent Reactions: Designing novel multicomponent reactions that allow for the one-pot synthesis of complex 4,5-dihydro-1H-pyrazole derivatives from simple starting materials will be a significant area of growth. sci-hub.se

Synthetic Approach Key Features Future Potential
Catalytic Enantioselective SynthesisUse of chiral catalysts to produce specific stereoisomers.Development of more versatile and efficient catalysts for a broader range of substrates.
Green ChemistryUtilization of aqueous media, recyclable catalysts, and milder conditions.Broader adoption of sustainable practices to minimize environmental impact.
Flow ChemistryContinuous processing for enhanced safety and scalability.Application to a wider variety of pyrazoline syntheses and large-scale production.
Multicomponent ReactionsOne-pot synthesis of complex molecules from multiple starting materials.Discovery of new reaction pathways leading to novel and diverse pyrazoline structures.

Exploration of Underutilized Reactivity and Transformation Pathways

The reactivity of the 4,5-dihydro-1H-pyrazole ring is rich and offers numerous possibilities for further functionalization and transformation. While oxidation to the corresponding pyrazole (B372694) is a well-known reaction, other pathways remain less explored. chemicalbook.com

Future research could delve into:

Ring-Opening Reactions: Unexpected ring-opening of pyrazolines with activated alkynes to form 1H-pyrazole-4,5-dicarboxylates has been reported. rsc.org A deeper investigation into the scope and mechanism of such reactions could lead to novel synthetic routes to other heterocyclic systems.

[3+2] Cycloaddition Reactions: The reaction of nitrylimines with nitroethenes to form nitrofunctionalised Δ2-pyrazolines has been studied, but the full potential of 4,5-dihydro-1H-pyrazoles as synthons in cycloaddition chemistry is yet to be realized. mdpi.com

Functionalization at N-1: The substituent at the N-1 position significantly influences the properties and reactivity of the pyrazoline ring. nih.gov Systematic exploration of a wider range of substituents and their effect on reactivity will be crucial.

Ring Cleavage Reactions: Under certain acidic conditions, 2-pyrazolines can undergo ring cleavage, offering a pathway to acyclic compounds. chemicalbook.com Further studies could harness this reactivity for synthetic purposes.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The vastness of chemical space presents a significant challenge for the discovery of new molecules with desired properties. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this landscape. youtube.com

In the context of 4,5-dihydro-1H-pyrazole chemistry, AI and ML can be applied to:

Generative Modeling: AI models can be trained to generate novel pyrazoline structures with specific predicted properties, moving beyond the limitations of virtual libraries. youtube.com

Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of pyrazoline derivatives, guiding the design of more potent compounds. nih.gov

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex pyrazoline targets by proposing viable retrosynthetic disconnections. youtube.com

Cost-Aware Optimization: Machine learning algorithms can be developed to consider not only the predicted activity but also the synthetic cost and accessibility of starting materials when designing new molecules. youtube.com

Deeper Computational Insights into Complex Molecular Systems

Computational chemistry provides a powerful lens to understand the structure, reactivity, and electronic properties of molecules at a level of detail that is often inaccessible through experimental methods alone.

Future computational studies on 4,5-dihydro-1H-pyrazoles will likely focus on:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and novel reactions, such as the [3+2] cycloaddition reactions, providing a deeper understanding of the factors controlling reactivity and selectivity. mdpi.com

Molecular Docking and Dynamics: These techniques are crucial for understanding the interactions of pyrazoline derivatives with biological targets, such as enzymes and receptors. mdpi.comacs.org This knowledge is invaluable for the rational design of new therapeutic agents.

Predicting Spectroscopic Properties: Computational methods can be used to predict NMR and mass spectra, aiding in the characterization of newly synthesized compounds. nist.gov

Exploring Conformational Landscapes: Understanding the conformational preferences of substituted pyrazolines is key to comprehending their reactivity and biological activity.

Role in Advanced Materials Science and Functional Molecule Development

The unique electronic and photophysical properties of the 4,5-dihydro-1H-pyrazole scaffold make it an attractive building block for advanced materials.

Emerging applications in this area include:

Organic Light-Emitting Diodes (OLEDs): The p-π conjugated system within the pyrazoline ring makes these compounds suitable as hole-transporting materials in OLEDs. jchemlett.com Future research will focus on tuning the electronic properties through substitution to optimize device performance.

Fluorescent Probes and Sensors: The inherent fluorescence of many pyrazoline derivatives can be exploited for the development of chemical sensors for ions and neutral molecules.

Nonlinear Optical (NLO) Materials: The potential for significant charge transfer within appropriately substituted pyrazolines suggests their utility in the development of new NLO materials.

Application Area Relevant Property of 4,5-Dihydro-1H-pyrazoles Future Research Focus
Organic Light-Emitting Diodes (OLEDs)Hole-transporting capabilities due to p-π conjugation. jchemlett.comSynthesis of new derivatives with enhanced charge transport and stability.
Fluorescent ProbesInherent fluorescence and sensitivity to the chemical environment.Design of highly selective and sensitive probes for specific analytes.
Nonlinear Optical (NLO) MaterialsPotential for intramolecular charge transfer.Exploration of structure-property relationships to maximize NLO response.

Interdisciplinary Research with Chemical Biology and Medicinal Chemistry (focused on mechanistic understanding)

The well-established biological activities of 4,5-dihydro-1H-pyrazole derivatives provide a strong foundation for interdisciplinary research aimed at understanding their mechanisms of action at a molecular level. nih.govtandfonline.com

Future directions in this area will involve:

Target Identification and Validation: Identifying the specific biological targets of active pyrazoline compounds is a critical step. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

Enzyme Inhibition Kinetics and Mechanism: For pyrazolines that act as enzyme inhibitors, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and to elucidate the molecular interactions with the enzyme's active site. nih.gov

Probing Cellular Pathways: Investigating how pyrazoline derivatives modulate specific signaling pathways within cells will provide a deeper understanding of their pharmacological effects.

Structure-Based Drug Design: A detailed mechanistic understanding will enable the use of structure-based drug design principles to optimize the potency and selectivity of pyrazoline-based therapeutic agents. nih.govwinthrop.edu

By pursuing these future research directions, the scientific community can continue to unlock the full potential of 4,5-dihydro-1H-pyrazole chemistry, leading to the development of new synthetic methods, novel materials, and a deeper understanding of fundamental chemical and biological processes.

Q & A

Q. Advanced

  • Catalyst screening : Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions), achieving yields >80% .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 minutes for cyclocondensation) .
  • Workflow automation : Use liquid handlers for precise reagent addition, minimizing human error in stoichiometry .

How can computational modeling predict the crystallographic behavior of this compound derivatives?

Q. Advanced

  • DFT calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis sets predict molecular geometry and electrostatic potentials .
  • Polymorph prediction : Materials Studio’s polymorph module identifies likely crystal packing modes (e.g., π-π stacking vs. hydrogen-bond networks) .
  • Thermal analysis : DSC/TGA data correlate simulated lattice energies with experimental melting points .

What methodologies enable the design of enantioselective syntheses for chiral this compound derivatives?

Q. Advanced

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclocondensation (e.g., ee >90%) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors of desired enantiomers .
  • Chiral chromatography : Analytical HPLC with Chiralpak IA columns to separate enantiomers and confirm ee .

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